N-carbamoylputrescine

Descripción general

Descripción

N-carbamoylputrescine is an intermediate compound in the biosynthesis of polyamines, which are essential for cell growth and differentiation. It is a derivative of putrescine, a polyamine that plays a crucial role in cellular functions. This compound is formed through the enzymatic action of agmatine iminohydrolase on agmatine, followed by the hydrolysis of this compound to putrescine by this compound amidohydrolase .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-carbamoylputrescine can be synthesized through a multi-step enzymatic pathway. The process begins with the decarboxylation of arginine to form agmatine. Agmatine is then converted to this compound by agmatine iminohydrolase. Finally, this compound is hydrolyzed to putrescine by this compound amidohydrolase .

Industrial Production Methods: Industrial production of this compound typically involves the use of recombinant microorganisms engineered to express the necessary enzymes for the biosynthesis pathway. This biotechnological approach ensures high yield and purity of the compound .

Análisis De Reacciones Químicas

Types of Reactions: N-carbamoylputrescine primarily undergoes hydrolysis reactions. The hydrolysis of this compound by this compound amidohydrolase results in the formation of putrescine, ammonia, and carbon dioxide .

Common Reagents and Conditions: The hydrolysis reaction requires the presence of water and the enzyme this compound amidohydrolase. The reaction typically occurs under mild conditions, such as physiological pH and temperature .

Major Products: The major products of the hydrolysis of this compound are putrescine, ammonia, and carbon dioxide .

Aplicaciones Científicas De Investigación

Nutritional Applications

Muscle Protein Metabolism

Research indicates that N-carbamoylputrescine may positively influence muscle protein metabolism. A study involving healthy young adult rats and malnourished older rats demonstrated that supplementation with this compound improved muscle protein content, particularly in slow-twitch muscles. The study reported that this compound intake was associated with a reduction in muscle protein breakdown, suggesting its potential as a nutritional supplement for enhancing muscle health in aging populations .

Table 1: Effects of this compound on Muscle Protein Metabolism

| Study Type | Subjects | Dosage (mg/kg/d) | Outcome |

|---|---|---|---|

| Healthy Rats | 20 male rats | 5 | Increased muscle protein content |

| Malnourished Older Rats | 29 male rats | 1 and 10 | No significant weight gain; improved protein metabolism |

Microbiological Applications

Role in Gut Microbiota

This compound is metabolized by gut bacteria such as Bacteroides thetaiotaomicron, which plays a crucial role in human gut health. The enzyme this compound amidohydrolase (NCPAH) converts this compound into putrescine, a precursor for spermidine, which is vital for cellular functions. Genetic studies have shown that the deletion of the ncpah gene results in decreased levels of spermidine, indicating its importance in maintaining polyamine homeostasis within gut microbiota .

Table 2: Enzymatic Activity of this compound Amidohydrolase

| Parameter | Value |

|---|---|

| Michaelis Constant (Km) | 730 µM |

| Turnover Number (kcat) | 0.8 s⁻¹ |

| Inhibition by Agmatine | >80% |

| Inhibition by Spermidine | >80% |

| Inhibition by Putrescine | ≈50% |

Plant Biology Applications

Polyamine Biosynthesis

In plants, this compound is involved in polyamine biosynthesis, which is critical for stress responses and growth regulation. Studies have shown that enzymes responsible for converting this compound to putrescine are present in various plant species. This process plays a significant role in managing abiotic stress conditions, thereby enhancing plant resilience .

Case Study: Stress Response in Arabidopsis thaliana

A study on Arabidopsis thaliana revealed that the enzyme responsible for converting this compound to putrescine is crucial for the plant's response to environmental stressors. The research highlighted the importance of polyamines derived from this compound in regulating physiological processes under stress conditions .

Mecanismo De Acción

N-carbamoylputrescine exerts its effects through its conversion to putrescine by the enzyme this compound amidohydrolase. This enzyme catalyzes the hydrolysis of this compound, resulting in the formation of putrescine, ammonia, and carbon dioxide. The putrescine produced is then further utilized in the biosynthesis of other polyamines, such as spermidine and spermine, which are essential for cellular functions .

Comparación Con Compuestos Similares

Putrescine: A polyamine that is directly produced from the hydrolysis of N-carbamoylputrescine.

Spermidine: A polyamine synthesized from putrescine and involved in cellular processes.

Spermine: Another polyamine derived from spermidine, playing a role in stabilizing cellular structures.

Uniqueness: this compound is unique in its role as an intermediate in the biosynthesis of polyamines. Unlike putrescine, spermidine, and spermine, which are final products in the polyamine biosynthesis pathway, this compound serves as a crucial intermediate that links the conversion of agmatine to putrescine .

Actividad Biológica

N-Carbamoylputrescine (NCP) is a polyamine derivative that plays a significant role in various biological processes, particularly in the context of microbial metabolism and mammalian physiology. This article explores the biological activity of NCP, focusing on its enzymatic conversion, physiological effects, and implications in health and disease.

Enzymatic Conversion and Microbial Activity

This compound Amidohydrolase (NCPAH)

NCP is primarily converted into putrescine by the enzyme this compound amidohydrolase (NCPAH), which is found in several bacterial species, including Bacteroides thetaiotaomicron, a dominant member of the human gut microbiota. This enzymatic reaction is crucial for maintaining polyamine homeostasis within these bacteria.

- Enzymatic Characteristics :

The presence of NCP in bacterial metabolism suggests that it may serve as a carbon source, as seen in studies where Pseudomonas aeruginosa mutants could utilize NCP as their sole carbon source, albeit with reduced efficiency compared to wild-type strains .

Nutritional Studies

Recent studies have evaluated the nutritional properties of NCP in both healthy and malnourished rats. In these studies, different dosages of NCP were administered to assess its impact on muscle metabolism and overall health.

- Healthy Rats :

-

Malnourished Rats :

- In malnourished old rats, refeeding with NCP (10 mg/kg/d) was associated with increased tibialis weight and improvements in protein content in specific muscles.

- The treatment also influenced signaling pathways related to muscle growth, such as mTORC1 signaling, indicating potential benefits for preserving lean mass during recovery from malnutrition .

The biological activity of NCP appears to be linked to its role in polyamine metabolism. Polyamines are essential for cellular functions such as cell growth, differentiation, and apoptosis. The conversion of NCP to putrescine is a critical step in the polyamine biosynthetic pathway.

- Polyamine Dynamics :

- Polyamines like putrescine are precursors to spermidine and spermine, which are involved in stabilizing DNA structures and regulating cellular functions.

- The feedback inhibition observed with agmatine and spermidine suggests that the body has mechanisms to maintain optimal levels of these compounds, which are crucial for cellular homeostasis .

Case Studies and Research Findings

Propiedades

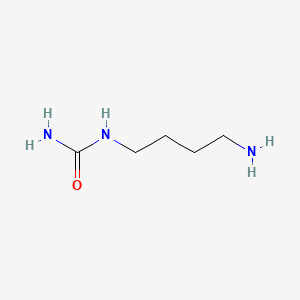

IUPAC Name |

4-aminobutylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3O/c6-3-1-2-4-8-5(7)9/h1-4,6H2,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YANFYYGANIYHGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNC(=O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10218639 | |

| Record name | N-Carbamoylputrescine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6851-51-0 | |

| Record name | N-Carbamoylputrescine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6851-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Carbamoylputrescine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006851510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Carbamoylputrescine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-CARBAMOYLPUTRESCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q40BOH7F84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Carbamoylputrescine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033458 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.